molecular formula C24H14N2O4S2 B11688259 6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one

6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one

Cat. No.: B11688259
M. Wt: 458.5 g/mol
InChI Key: KTHZSOMEAANSQF-UHFFFAOYSA-N
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Description

6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromenone core, a thiazole ring, and a phenylsulfanyl group. The presence of these diverse functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(phenylsulfanyl)benzaldehyde with 2-aminothiophenol to form the thiazole ring. This intermediate is then reacted with 6-nitro-2H-chromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group may yield a sulfone derivative, while reduction of the nitro group may produce an amino derivative.

Scientific Research Applications

6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2H-chromen-2-one: Shares the chromenone core but lacks the thiazole and phenylsulfanyl groups.

    4-(phenylsulfanyl)benzaldehyde: Contains the phenylsulfanyl group but lacks the chromenone and thiazole rings.

    2-aminothiophenol: Contains the thiazole precursor but lacks the chromenone and phenylsulfanyl groups.

Uniqueness

6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H14N2O4S2

Molecular Weight

458.5 g/mol

IUPAC Name

6-nitro-3-[4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C24H14N2O4S2/c27-24-20(13-16-12-17(26(28)29)8-11-22(16)30-24)23-25-21(14-31-23)15-6-9-19(10-7-15)32-18-4-2-1-3-5-18/h1-14H

InChI Key

KTHZSOMEAANSQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)[N+](=O)[O-])OC4=O

Origin of Product

United States

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